Angola I - 124027-56-1

Angola I

Catalog Number: EVT-393283
CAS Number: 124027-56-1
Molecular Formula: C18H17NO6
Molecular Weight: 343.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Angola I, also known as Angola I or Caffeoyl-N-tyrosine, is a hydroxycinnamoyl amide (HCA) found naturally in coffee beans, particularly in the Coffea canephora species (commonly known as Robusta coffee). [, ] This compound belongs to a class of phenolic compounds known for their antioxidant properties. [, ] In scientific research, Angola I serves as a valuable chemotaxonomic marker for differentiating between coffee species and origins. [, ] It also contributes to the sensory characteristics of coffee, potentially influencing its taste profile. [, ]

Synthesis Analysis

While Angola I is naturally present in coffee beans, its isolation from natural sources can be challenging due to its relatively low abundance. Therefore, synthetic methods have been developed for its production. One common approach involves the coupling reaction between caffeic acid and L-tyrosine, typically mediated by a coupling reagent like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI). [, ]

Molecular Structure Analysis
  • Caffeic Acid Moiety: Contains a catechol group (two adjacent hydroxyl groups on the benzene ring), which is responsible for its antioxidant activity. [, ]
  • L-Tyrosine Moiety: An amino acid commonly found in proteins. Its presence influences the polarity and solubility of Angola I. [, ]
  • Amide Bond: A stable bond linking the caffeic acid and L-tyrosine units. [, ]
Mechanism of Action

The primary mechanism of action of Angola I is attributed to its antioxidant properties. The catechol group in the caffeic acid moiety can donate hydrogen atoms or electrons to free radicals, effectively neutralizing them and preventing oxidative damage to cells and biomolecules. [, ]

Physical and Chemical Properties Analysis
  • Appearance: Typically, a white to off-white powder. [, ]
  • Solubility: Moderately soluble in polar solvents like water and ethanol. [, ]
  • Stability: Relatively stable under normal storage conditions but can degrade upon exposure to light, heat, or oxidizing agents. [, ]
  • UV-Vis Absorption: Exhibits characteristic absorption in the UV-Vis region, allowing for its detection and quantification using spectrophotometric techniques. [, ]
Applications
  • Chemotaxonomic Marker: Angola I serves as a valuable marker for distinguishing Coffea canephora from other coffee species, including Coffea arabica. [, ] Its presence and concentration can help determine the botanical origin of coffee samples. [] Additionally, it can differentiate between Robusta coffee beans from different geographical origins. [] For example, studies have identified Angola I as a characteristic marker for Ugandan Robusta green coffee beans. []
  • Food Science: Angola I contributes to the sensory profile of coffee, potentially influencing its bitterness and astringency. [, ] Understanding its sensory impact can aid in developing coffee blends with desired flavor profiles.
  • Antioxidant Potential: While further research is needed, the inherent antioxidant activity of Angola I suggests potential applications in food preservation or as a nutraceutical. [, ] Its ability to scavenge free radicals could contribute to health benefits associated with coffee consumption. [, ]

Angola II (ρ-Coumaroyl-N-tyrosine)

Compound Description: Angola II is a hydroxycinnamoyl amide (HCA) found in Robusta coffee beans from Amboim, Angola [, ]. It is structurally similar to Angola I, differing only in the hydroxyl group on the aromatic ring of the cinnamoyl moiety.

Relevance: Angola II is found alongside Angola I in Robusta coffee from Amboim, Angola, suggesting a shared biosynthetic pathway or similar functional roles within the coffee plant []. Both compounds contribute to the antioxidant capacity of coffee blends and potentially offer health benefits [].

Caffeoyl-N-phenylalanine

Compound Description: Caffeoyl-N-phenylalanine is a hydroxycinnamoyl amide (HCA) found in various Coffea canephora (Robusta coffee) species [, ]. It is structurally similar to Angola I, with a phenylalanine moiety instead of tyrosine.

Caffeoyl-N-tyrosine

Compound Description: Caffeoyl-N-tyrosine is another hydroxycinnamoyl amide (HCA) found in Coffea canephora [, ]. It is structurally very similar to Angola I, differing only in the position of the caffeoyl group on the tyrosine moiety.

Relevance: The close structural similarity and co-occurrence of caffeoyl-N-tyrosine with Angola I in Coffea canephora points to a close relationship between these compounds [, ]. They likely share similar biosynthetic pathways and could have related functional roles within the plant.

p-Coumaroyl-N-tryptophan

Compound Description: p-Coumaroyl-N-tryptophan is a hydroxycinnamoyl amide (HCA) detected in Coffea canephora []. This compound, like Angola I, features a hydroxycinnamoyl moiety linked to an amino acid.

Caffeoyl-N-tryptophan

Compound Description: Caffeoyl-N-tryptophan is a hydroxycinnamoyl amide (HCA) found in both Coffea canephora and Coffea arabica, with higher concentrations observed in Coffea canephora []. It possesses a caffeoyl group linked to a tryptophan residue.

Properties

CAS Number

124027-56-1

Product Name

N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine

IUPAC Name

2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

InChI

InChI=1S/C18H17NO6/c20-13-5-1-11(2-6-13)9-14(18(24)25)19-17(23)8-4-12-3-7-15(21)16(22)10-12/h1-8,10,14,20-22H,9H2,(H,19,23)(H,24,25)/b8-4+

InChI Key

JRXLVUMFJASLDR-XBXARRHUSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O

Solubility

0.4 mg/mL at 20 °C

Synonyms

N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-tyrosine;_x000B_Angola I; Deoxyclovamide;

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O

Isomeric SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O

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